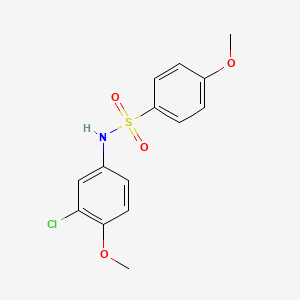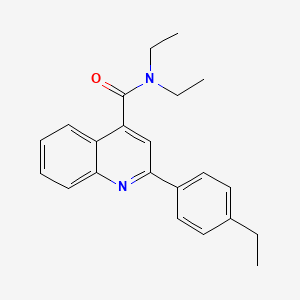
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide, commonly known as CMMS, is a sulfonamide derivative that has been widely used in scientific research applications. CMMS is a chemical compound that has been synthesized for its potential therapeutic properties, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CMMS is not fully understood. It is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for the growth and survival of microorganisms and cancer cells. CMMS has also been found to inhibit the activity of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
CMMS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have anti-inflammatory activity and reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
CMMS has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and has a long shelf life. CMMS has been found to have low toxicity and is safe for use in lab experiments. However, CMMS has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. CMMS is also sensitive to light and heat, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for the use of CMMS in scientific research. CMMS has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of CMMS and its potential therapeutic properties. In addition, new derivatives of CMMS can be synthesized and tested for their potential therapeutic properties. CMMS can also be used in combination with other drugs to enhance their therapeutic efficacy.
Synthesemethoden
CMMS can be synthesized using a straightforward two-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with sodium hydroxide to form 3-chloro-4-methoxyphenol. The second step involves the reaction of 3-chloro-4-methoxyphenol with benzenesulfonyl chloride to form CMMS. The yield of CMMS can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
CMMS has been widely used in scientific research applications due to its potential therapeutic properties. It has been found to have antibacterial, antifungal, antiviral, and anti-inflammatory activities. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-4-6-12(7-5-11)21(17,18)16-10-3-8-14(20-2)13(15)9-10/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPGEJFHOKXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)



![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)